molecular formula C25H25N3O4S B1230351 3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione

3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione

Cat. No. B1230351
M. Wt: 463.6 g/mol
InChI Key: BOOAAVBIPNGXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione is a member of pyrroles.

Scientific Research Applications

Novel Compound Synthesis

  • Marinov et al. (2014) synthesized novel compounds including 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and 1,3-bis(hydroxymethyl)-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione, which were verified through NMR and IR spectroscopy and quantum-chemical calculations (Marinov, Marinova, Stoyanov, Markova, & Enchev, 2014).

Thermal Properties of Novel Polymers

  • Kaczmarek et al. (2012) researched novel polymers based on poly(hydantoin-methyl-p-styrene) and their substrates, highlighting their improved thermal stability compared to poly(chloromethyl-p-styrene), influenced by chemical structure and intermolecular interactions (Kaczmarek, Chylińska, & Ziegler-Borowska, 2012).

Spiro Heterocyclization in Pyrrolediones

  • Antonov et al. (2019) conducted a study on spiro heterocyclization in pyrrolediones, focusing on the synthesis of substituted spiro[diindeno[1,2-b:2',1'-e]pyridine-11,3'-pyrroles] (Antonov, Dmitriev, & Maslivets, 2019).

Novel Spiroanellated Compounds

  • Gomaa and Döpp (2004) explored the synthesis of novel spiro[1,3-benzodioxole-2,2'-(2',3'-dihydro-1'H-pyrrol-3'-ones)], contributing to the knowledge of spiroanellated compounds (Gomaa & Döpp, 2004).

Pharmacological Evaluation of Spiroimidazolidine Derivatives

Spiro Heterocyclization with Dimedone

  • Racheva and Maslivets (2007) investigated the reactions of substituted dihydropyrroles with enols, leading to the formation of novel spiro compounds (Racheva & Maslivets, 2007).

Synthesis of Novel Spiro-Chroman-Imidazolidines

properties

Product Name

3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

3'-[2-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione

InChI

InChI=1S/C25H25N3O4S/c1-15-13-19(16(2)28(15)17-6-8-18(32-3)9-7-17)21(29)14-27-23(30)25(26-24(27)31)11-4-5-22-20(25)10-12-33-22/h6-10,12-13H,4-5,11,14H2,1-3H3,(H,26,31)

InChI Key

BOOAAVBIPNGXKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)CN3C(=O)C4(CCCC5=C4C=CS5)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 2
Reactant of Route 2
3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 3
Reactant of Route 3
3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 4
3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 5
Reactant of Route 5
3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione
Reactant of Route 6
Reactant of Route 6
3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione

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